molecular formula C12H11BrN2O2 B15209946 3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B15209946
M. Wt: 295.13 g/mol
InChI Key: RRJSIWMEBRZYCI-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique structure combining a brominated methoxyphenyl group with a dihydropyrroloisoxazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

The synthesis of 3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization: Formation of the dihydropyrroloisoxazole ring through cyclization reactions involving appropriate precursors.

    Oxidation and Reduction: These steps may be necessary to achieve the desired oxidation state and functional groups on the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace existing functional groups on the molecule.

    Cycloaddition: This reaction can form additional rings or complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the brominated methoxyphenyl group or the dihydropyrroloisoxazole ring.

Scientific Research Applications

3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and inducing changes in gene expression. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar compounds to 3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole include other brominated methoxyphenyl derivatives and dihydropyrroloisoxazole analogs. These compounds share structural similarities but may differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a brominated methoxyphenyl group with a dihydropyrroloisoxazole ring, which imparts distinct chemical and biological properties.

References

Properties

Molecular Formula

C12H11BrN2O2

Molecular Weight

295.13 g/mol

IUPAC Name

3-(5-bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C12H11BrN2O2/c1-16-10-3-2-7(13)6-9(10)11-8-4-5-14-12(8)17-15-11/h2-3,6,14H,4-5H2,1H3

InChI Key

RRJSIWMEBRZYCI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2=NOC3=C2CCN3

Origin of Product

United States

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